Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-
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Overview
Description
Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- is a complex organic compound that features a benzonitrile group attached to an oxazole ring, which is further substituted with a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzonitrile and diethylamino groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters, leading to efficient and scalable production processes. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and oxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully optimized to achieve the desired transformations with high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- exerts its effects involves interactions with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking and other non-covalent interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-(dimethylamino)-: Similar structure but with a dimethylamino group instead of a diethylamino group.
Benzonitrile, 4-(methoxy)-: Contains a methoxy group instead of an amino group.
Benzonitrile, 4-(hydroxy)-: Features a hydroxy group in place of the amino group.
Uniqueness
The presence of the diethylamino group in benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]- imparts unique electronic and steric properties, enhancing its reactivity and interaction with various targets. This makes it distinct from other similar compounds and broadens its range of applications in scientific research and industry .
Properties
CAS No. |
438237-79-7 |
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Molecular Formula |
C20H19N3O |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-[5-[4-(diethylamino)phenyl]-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C20H19N3O/c1-3-23(4-2)18-11-9-16(10-12-18)19-14-22-20(24-19)17-7-5-15(13-21)6-8-17/h5-12,14H,3-4H2,1-2H3 |
InChI Key |
VGAGRTYNPXNCAM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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